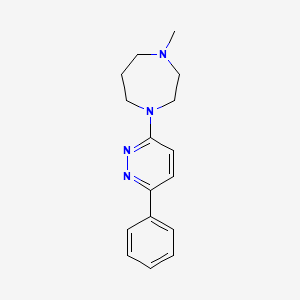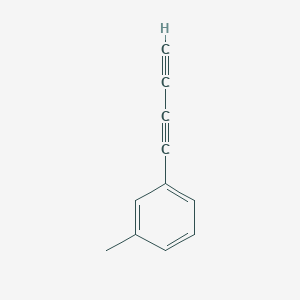
4-(Tert-butyl)oxazole-5-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tert-butyl)oxazole-5-carbonyl chloride is a heterocyclic compound that features an oxazole ring substituted with a tert-butyl group at the 4-position and a carbonyl chloride group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)oxazole-5-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hypoiodite with suitable amides in the presence of acetonitrile as a solvent . The reaction is carried out at room temperature to achieve maximum yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high purity of the final product, are likely applied.
Análisis De Reacciones Químicas
Types of Reactions
4-(Tert-butyl)oxazole-5-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles to form different derivatives.
Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Catalysts: Such as Lewis acids (e.g., ZnCl2) for cyclization reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield amide derivatives, while cyclization reactions can produce fused heterocyclic compounds.
Aplicaciones Científicas De Investigación
4-(Tert-butyl)oxazole-5-carbonyl chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(tert-butyl)oxazole-5-carbonyl chloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The oxazole ring provides stability and contributes to the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(tert-butyl)oxazole-5-carbonyl chloride include:
Oxazole Derivatives: Such as 2-tert-butyl-4-(4-chlorophenyl)oxazole and 4-(4-bromophenyl)-2-tert-butyloxazole.
Other Heterocycles: Such as imidazoles and thiazoles, which also feature nitrogen and oxygen atoms in their ring structures.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of the tert-butyl group enhances the compound’s steric properties, while the carbonyl chloride group provides a reactive site for further chemical transformations.
Propiedades
Fórmula molecular |
C8H10ClNO2 |
|---|---|
Peso molecular |
187.62 g/mol |
Nombre IUPAC |
4-tert-butyl-1,3-oxazole-5-carbonyl chloride |
InChI |
InChI=1S/C8H10ClNO2/c1-8(2,3)6-5(7(9)11)12-4-10-6/h4H,1-3H3 |
Clave InChI |
BKNXNBNFKWEZSM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(OC=N1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


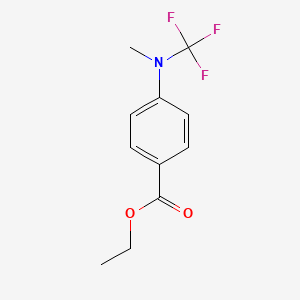
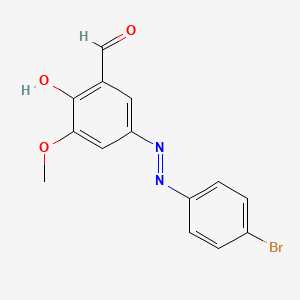

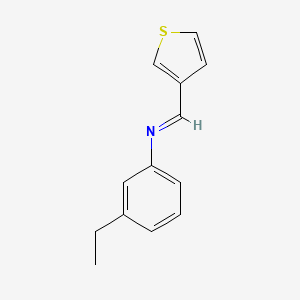

![Tris{2-[2-(2-butoxyethoxy)ethoxy]ethyl} borate](/img/structure/B13955707.png)
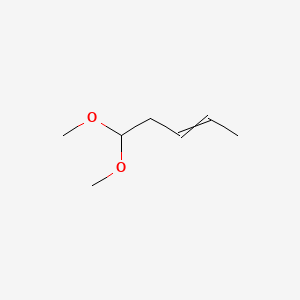
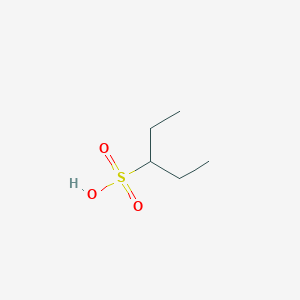
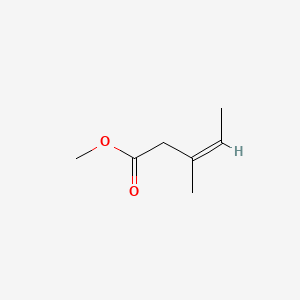
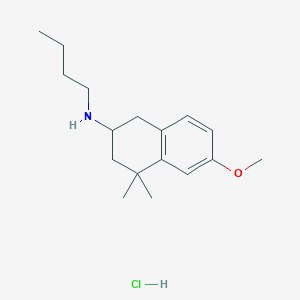
![[4-(3-Methoxyphenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B13955744.png)

